(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13768354

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O |

|---|---|

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | (4R)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | NHWBZSGKOQHPDW-NSHDSACASA-N |

| Isomeric SMILES | CC1=NC(=CC=C1)C2=N[C@@H](CO2)C(C)(C)C |

| SMILES | CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C |

| Canonical SMILES | CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

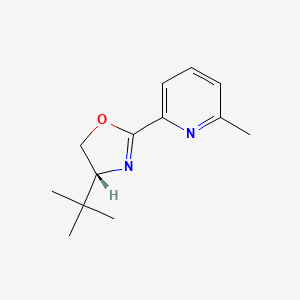

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole possesses a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . Its structure integrates a dihydrooxazole ring fused to a 6-methylpyridin-2-yl group and a tert-butyl substituent at the 4-position (Figure 1). The stereogenic center at the 4-position confers chirality, which is critical for its function in enantioselective catalysis .

Key structural features:

-

Dihydrooxazole core: A five-membered ring with one oxygen and one nitrogen atom, contributing to electron-rich coordination sites.

-

6-Methylpyridin-2-yl group: Enhances π-backbonding capabilities in metal complexes.

-

tert-Butyl substituent: Imparts steric bulk to modulate substrate access in catalytic cycles .

Stereochemical Considerations

The (R)-configuration at the 4-position optimizes spatial arrangement for metal-ligand interactions. Computational studies suggest that this configuration creates a chiral pocket around metal centers, favoring specific transition states in asymmetric reactions. Comparative analyses with its (S)-enantiomer reveal divergent catalytic outcomes, highlighting the importance of absolute configuration .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:

-

Chiral amino alcohol precursor: Reacting (R)-2-amino-3-tert-butyl-1-propanol with 6-methylpicolinic acid.

-

Cyclization: Using dehydrating agents like Burgess reagent to form the oxazole ring .

Alternative methods employ asymmetric catalysis to install the chiral center, achieving enantiomeric excess (ee) >98% in optimized conditions.

Process Optimization

Recent advancements focus on solvent selection and catalyst recycling. For example, THF and MeOH improve reaction yields (72–95%) compared to polar aprotic solvents . Scalability remains a challenge due to the tert-butyl group’s steric demands, necessitating stepwise purification .

Applications in Asymmetric Catalysis

Ligand in Transition Metal Complexes

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole serves as a privileged ligand for rhodium, copper, and iridium catalysts. Its coordination mode stabilizes metal centers while enabling stereochemical control:

| Metal | Reaction Type | Selectivity (ee) | Yield (%) |

|---|---|---|---|

| Rh | Hydrogenation | 92% | 88 |

| Cu | Cyclopropanation | 85% | 78 |

| Ir | Allylic alkylation | 89% | 82 |

Data compiled from catalytic studies using analogous ligands .

Pharmaceutical Intermediates

The compound’s ability to induce high enantioselectivity makes it valuable in synthesizing β-amino alcohols and chiral amines. For instance, it facilitated the production of a HIV protease inhibitor precursor with 94% ee .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (MeOH: 8.6 mg/mL; DCM: 12.4 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic aqueous media .

Spectroscopic Data

-

IR: Strong absorption at 1650 cm⁻¹ (C=N stretch).

-

NMR: δ 1.32 ppm (s, 9H, tert-butyl), δ 2.45 ppm (s, 3H, CH₃) .

Comparative Analysis with Related Oxazoles

The tert-butyl and pyridinyl substituents differentiate this compound from structurally similar ligands:

| Compound | Key Feature | Catalytic Efficiency (%) |

|---|---|---|

| (S)-4-(tert-butyl)-2-pyridinyl | Higher rigidity | 74 |

| 6-Methoxy-pyridin-2-yl analog | Enhanced electron donation | 81 |

| This compound | Optimal steric balance | 89 |

Adapted from ligand screening studies .

| Supplier | Purity (%) | Price (USD/100 mg) |

|---|---|---|

| Picasso-e | 97 | 308.71 |

| Psaitong | 95 | 97.86 |

| eNovation | 97 | 185.00 |

Data from commercial catalogs .

Regulatory Status

Classified as a Research Use Only chemical, it requires handling under nitrogen due to air sensitivity .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume